Nitric acid

Catalog No.
S574286
CAS No.
7697-37-2
M.F
HNO3
M. Wt
63.013 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitric acid

CAS Number

7697-37-2

Product Name

Nitric acid

IUPAC Name

nitric acid

Molecular Formula

HNO3

Molecular Weight

63.013 g/mol

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)

InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N

SMILES

[N+](=O)(O)[O-]

Solubility

Miscible (NIOSH, 2016)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Synonyms

Acid, Nitric, Nitric Acid

Canonical SMILES

[N+](=O)(O)[O-]

Nitric acid is a highly corrosive mineral acid with the chemical formula HNO₃. It is a colorless liquid, although concentrated solutions or older samples may have a yellow tint due to decomposition into nitrogen oxides []. Nitric acid has played a significant role in scientific research for centuries. It is a vital industrial chemical and a key reagent in various laboratory processes [].


Molecular Structure Analysis

Nitric acid has a trigonal planar molecular structure. The central nitrogen atom is covalently bonded to a hydroxyl group (OH) and two equivalent oxygen atoms through double bonds, forming a nitrate (NO₃⁻) ion. The structure adheres to the VSEPR (Valence Shell Electron Pair Repulsion) theory, minimizing electron repulsion around the central atom [].


Chemical Reactions Analysis

Nitric acid participates in various chemical reactions, including:

  • Synthesis

    Nitric acid is commercially produced by the Ostwald process, a multi-step reaction involving the oxidation of ammonia with air in the presence of a platinum catalyst [].

    Balanced equation

    NH₃ (g) + 5 O₂ (g) → 4 NO (g) + 6 H₂O (g)2 NO (g) + O₂ (g) → 2 NO₂ (g)3 NO₂ (g) + H₂O (l) → 2 HNO₃ (aq) + NO (g)

  • Decomposition

    Concentrated nitric acid decomposes upon heating or exposure to light, releasing nitrogen dioxide (NO₂) and water [].

    Balanced equation

    HNO₃ (conc.) → 4 NO₂ (g) + 2 H₂O (g) + O₂ (g)

  • Nitration

    Nitric acid is a strong oxidizing agent and readily nitrates aromatic compounds, introducing a nitro (NO₂) group into the aromatic ring. This reaction is crucial for the synthesis of explosives, dyes, and pharmaceuticals [].

    Example (nitration of benzene)

    C₆H₆ (l) + HNO₃ (conc.) + H₂SO₄ (conc.) → C₆H₅NO₂ (l) + H₂O (l)


Physical And Chemical Properties Analysis

  • Formula: HNO₃
  • Molar mass: 63.01 g/mol
  • Density: 1.51 g/cm³ (at 20 °C) []
  • Melting point: -42 °C []
  • Boiling point: 83 °C (decomposes) []
  • Solubility: Miscible with water in all proportions. Soluble in polar organic solvents like ethanol and acetic acid [].
  • Acidity: Strong acid, readily donates a proton (H⁺)
  • Oxidation state: Nitrogen exhibits a +5 oxidation state

Nitric acid is a hazardous material and should be handled with extreme caution. Key safety concerns include:

  • Toxicity: Inhalation, ingestion, or skin contact with nitric acid can cause severe burns, lung damage, and even death [].
  • Corrosivity: Nitric acid can severely corrode metals, skin, and tissues [].
  • Flammability: Concentrated nitric acid is not flammable itself but can react vigorously with flammable materials like organic solvents or reducing agents [].
  • Reactivity: Nitric acid reacts with a wide range of chemicals, including metals, bases, and reducing agents, potentially leading to explosions or toxic fumes [].
  • Strong Acid: It readily donates a proton (H+), making it effective in dissolving various metal oxides and carbonates, facilitating their analysis.
  • Oxidizing Agent: It readily accepts electrons, aiding in the conversion of analytes (substances being analyzed) to more readily measurable forms. For instance, it oxidizes certain metals to their higher oxidation states, allowing for easier detection and quantification.

These properties find applications in various analytical methods:

  • Sample Digestion: In various spectroscopic techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectrometry, nitric acid is often used to digest solid samples, converting them into a soluble form suitable for analysis.
  • Metal Analysis: Nitric acid dissolves many metal oxides and carbonates, making it valuable for analyzing the metal content in environmental samples, food products, and biological materials.
  • Wet Chemical Analysis: Nitric acid plays a role in certain classical wet chemical titrations, where it acts as a source of protons or an oxidizing agent. For example, it is used in the Kjeldahl method for nitrogen determination in organic samples.

Nitric Acid in Synthesis and Purification

Nitric acid finds applications in various synthetic and purification processes due to its:

  • Nitration Reactions: Its ability to introduce a nitro group (NO2) into organic molecules makes it valuable for synthesizing various organic compounds, including explosives, pharmaceuticals, and dyes.
  • Metal Refining: Nitric acid, often in combination with hydrochloric acid to form aqua regia, dissolves noble metals like gold and platinum, facilitating their purification from ores and other materials.

These properties contribute to its use in:

  • Synthesis of Explosives: Nitric acid reacts with glycerol and toluene to form nitroglycerin and trinitrotoluene (TNT), respectively, both important explosives.
  • Purification of Precious Metals: Aqua regia, formed by mixing nitric and hydrochloric acids, is a powerful solvent used to dissolve and purify gold, platinum, and other noble metals.

Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor.
Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]

Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid
Colorless, yellow, or red fuming liquid.
Concentrated nitric acid is a colorless to yellow liquid.
Forms white, monoclinic crystals

XLogP3

0.2

Boiling Point

181 °F at 760 mm Hg (NIOSH, 2016)
83 °C
121 °C
181°F

Vapor Density

2-3 (est) (Air = 1)
Relative vapor density (air = 1): 2.2

Density

1.5129 g/cu cm at 20 °C
Relative density (water = 1): 1.4
1.50
(77°F): 1.50

LogP

-0.21

Odor

Characteristic choking odor
Acrid; Sweet to acrid
Acrid, suffocating odo

Melting Point

-44 °F (NIOSH, 2016)
-41.6 °C
-44°F

UNII

411VRN1TV4

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

48 mm Hg (NIOSH, 2016)
63.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 6.4
48 mmHg

Pictograms

Oxidizer;Corrosive

Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON

Other CAS

7697-37-2
68412-17-9
10361-80-5

Wikipedia

Nitric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Almost all commercial quantities of nitric acid are manufactured by the oxidation of ammonia with air to form nitrogen oxides that are absorbed in water to form nitric acid. Because nitric acid has a maximum boiling azeotrope at 69 wt%, the processes are usually categorized as either weak (subazeotropic) or direct strong (superazeotropic). Typically, weak processes make 50-65 wt% acid and direct strong processes make up to 99 wt% acid. Strong acid may also be made indirectly from the weak acid by using extractive distillation with a dehydrating agent. Nitric acid concentration processes use a dehydrating agent such as sulfuric acid or magnesium nitrate to enhance the volatility of HNO3 so that distillation methods can surpass the azeotropic concentration of nitric acid.
The industrial production of nitric acid by the Ostwald process ... involves three chemical steps: 1) Catalytic oxidation of ammonia with atmospheric oxygen to yield nitrogen monoxide: 2) Oxidation of the nitrogen monoxide product to nitrogen dioxide or dinitrogen tetroxide: 3) Absorption of the nitrogen oxides to yield nitric acid.
(1) Oxidation of ammonia by air or oxygen with platinum catalyst. Air oxidation yields 60% acid; concentration is achieved by (a) distillation with sulfuric acid, (b) extractive distillation with magnesium nitrate, or (c) neutralizing the weak acid with soda ash, evaporating to dryness, and treating with sulfuric acid. (2) High pressure oxidation of nitrogen tetroxide (yields 98% acid).

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Carbon black manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Repackaging/chemical distribution
Services
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Nitric acid: ACTIVE
Nitric acid is extremely difficult to prepare as a pure liquid because of its tendency to decompose and, thereupon, release nitrogen oxides. When produced by vacuum distillation of a mixture of sodium nitrate and concentrated sulfuric acid with condensation of the liquid at just above its freezing point, a colorless liquid (freezing at -41.59 °C) can be collected. Crystals of the pure acid are quite stable, but the liquid degenerates to a limited extent at any temperature above the melting point, and turns yellow within an hour at room temperature.
Reaction of nitrogen and oxygen in nuclear reactors; two tons of nitric acid are said to be produced from one gram of enriched uranium (not in commercial use).

Analytic Laboratory Methods

Method: NIOSH 7903, Issue 2; Procedure: ion chromatography; Analyte: nitric acid; Matrix: air; Detection Limit: 0.7 ug/sample.
Method: OSHA ID-165SG; Procedure: ion chromatography; Analyte: nitric acid; Matrix: air; Detection Limit: 0.125 ug/sample.
Nitric acid may be measured by ultraviolet spectrophotometric analysis.
Nitric acid may be detected by the classical brown-ring test, the copper-turnings test, the reduction of nitrate to ammonia by active metal or alloy, or the nitrogen precipitation test. Nitrous acid or nitrites interfere with most of these tests, but such interference may be eliminated by acidifying with sulfuric acid, adding ammonium sulfate crystals, and evaporating to a low volume.
Nitric acid may be precipitated by nitron (4,5-dihydro-1,4- diphenyl-3,5-phenylimino-1,2,4-triazole). The yellow precipitate may be seen at dilutions as low as 1:60,000 at 25 °C or 1:80,000 at 0 °C. To prevent nitrous acid from interfering with the test results, it may be removed by treating the solution with hydrazine sulfate, sodium azide, or sulfamic acid.

Storage Conditions

As a rule, nitric acid is stored in stainless steel tanks and transported in stainless steel containers.
Store in a cool, dry, well-ventilated location. Separate from alkalies, metals, organics, and other oxidizing materials.
Storage areas should be separated from other premises, well-ventilated, sheltered from sunlight and sources of heat ... should have a cement floor ... contain no substances with which ... acid might react. Large stocks ... surrounded by curbs or sills ... In the event of leakage & provisions for neutralization should be made. A fire hydrant ... should be ... outside ... storage premises. ... Electrical equipment should be of the water-proof type and resistant to acid attack. Safety lighting is desirable.

Interactions

Respiratory tract injury resulting from inhalation of mixtures of ozone and nitrogen dioxide and of ozone and formaldehyde was studied in Sprague-Dawley rats under exposure conditions of rest and exercise. Mixtures of ozone (0.35 or 0.6 ppm) with nitrogen dioxide (respectively 0.6 or 2.5 ppm) doubled the level of lung injury produced by ozone alone in resting exposures to the higher concn and in exercising exposures to the lower concn. Mixtures of ozone and nitrogen dioxide at high and low concn formed respectively 0.73 and 0.02 ppm nitric acid (HNO3) vapor. Chemical interactions among the oxidants, HNO3, and other reaction products (nitrogen pentoxide and nitrate radical) and lung tissue may be the basis for the ozone-nitrogen dioxide synergism. Increased dose and dose rate associated with exercise exposure may explain the presence of synergistic interaction at lower concn than observed in resting exposure. No oxidation products were detected in ozone-formaldehyde mixtures, and the antagonistic interaction observed in lung tissue during resting exposure may result from irritant breathing pattern interactions.

Dates

Modify: 2023-08-15

[Determination of manganese in urine by direct dilution-inductively coupled plasma mass spectrometry]

M Y Dong, Y J Li, Z H Xia, D M Li, J Y Sun
PMID: 34488272   DOI: 10.3760/cma.j.cn121094-20210118-00028

Abstract

To establish a direct dilution-inductively coupled plasma mass spectrometry method for the determination of manganese in urine.
Using 1% nitric acid solution as diluent, the urine dilution factor and internal standard elements were determined by single factor rotation experiment. The linear range, correlation coefficient, precision, accuracy and detection limit of the direct dilution-inductively coupled plasma mass spectrometry for the determination of manganese in urine were evaluated.
The linear range of this method was 0.0-20 μg/L, the correlation coefficient was 0.999 9, the detection limit was 0.02 μg/L, the recoveries were 84.65%-103.40%, the relative standard deviations were 0.26%-8.17%.
This method has the advantages of simple operation, high sensitivity and low detection limit. It can be used for the determination of urine manganese at the same time with other elements. It is suitable for the determination of urine manganese in workers and ordinary people.


Nitrogen burden from atmospheric deposition in East Asian oceans in 2010 based on high-resolution regional numerical modeling

Syuichi Itahashi, Kentaro Hayashi, Shigenobu Takeda, Yu Umezawa, Kazuhide Matsuda, Tatsuya Sakurai, Itsushi Uno
PMID: 34091387   DOI: 10.1016/j.envpol.2021.117309

Abstract

East Asian oceans are possibly affected by a high nitrogen (N) burden because of the intense anthropogenic emissions in this region. Based on high-resolution regional chemical transport modeling with horizontal grid scales of 36 and 12 km, we investigated the N burden into East Asian oceans via atmospheric deposition in 2010. We found a high N burden of 2-9 kg N ha
yr
over the Yellow Sea, East China Sea (ECS), and Sea of Japan. Emissions over East Asia were dominated by ammonia (NH
) over land and nitrogen oxides (NO
) over oceans, and N deposition was dominated by reduced N over most land and open ocean, whereas it was dominated by oxidized N over marginal seas and desert areas. The verified numerical modeling identified that the following processes were quantitatively important over East Asian oceans: the dry deposition of nitric acid (HNO
), NH
, and coarse-mode (aerodynamic diameter greater than 2.5 μm) NO
, and wet deposition of fine-mode (aerodynamic diameter less than 2.5 μm) NO
and NH
. The relative importance of the dry deposition of coarse-mode NO
was higher over open ocean. The estimated N deposition to the whole ECS was 390 Gg N yr
; this is comparable to the discharge from the Yangtze River to the ECS, indicating the significant contribution of atmospheric deposition. Based on the high-resolution modeling over the ECS, a tendency of high deposition in the western ECS and low deposition in the eastern ECS was found, and a variety of deposition processes were estimated. The dry deposition of coarse-mode NO
and wet deposition of fine-mode NH
were the main factors, and the wet deposition of fine-mode NO
over the northeastern ECS and wet deposition of coarse-mode NO
over the southeastern ECS were also found to be significant processes determining N deposition over the ECS.


Cation-Driven Lipopolysaccharide Morphological Changes Impact Heterogeneous Reactions of Nitric Acid with Sea Spray Aerosol Particles

Christopher Lee, Abigail C Dommer, Jamie M Schiffer, Rommie E Amaro, Vicki H Grassian, Kimberly A Prather
PMID: 34024101   DOI: 10.1021/acs.jpclett.1c00810

Abstract

Lipopolysaccharides (LPS) in sea spray aerosol (SSA) particles have recently been shown to undergo heterogeneous reactions with HNO
in the atmosphere. Here, we integrate theory and experiment to further investigate how the most abundant sea salt cations, Na
, Mg
, and Ca
, impact HNO
reactions with LPS-containing SSA particles. Aerosol reaction flow tube studies show that heterogeneous reactions of SSA particles with divalent cation (Mg
and Ca
) and LPS signatures were less reactive with HNO
than those dominated by monovalent cations (Na
). All-atom molecular dynamics simulations of model LPS aggregates suggest that divalent cations cross-link the oligosaccharide chains to increase molecular aggregation and rigidity, which changes the particle phase and morphology, decreases water diffusion, and consequently decreases the reactive uptake of HNO
. This study provides new insight into how complex chemical interactions between ocean-derived salts and biogenic organic species can impact the heterogeneous reactivity of SSA particles.


Enhanced electrokinetic remediation for Cd-contaminated clay soil by addition of nitric acid, acetic acid, and EDTA: Effects on soil micro-ecology

Haiyin Xu, Peiling Zhao, Qiyang Ran, Wenjuan Li, Ping Wang, Yuanling Luo, Chao Huang, Xiong Yang, Jingxuan Yin, Ruiqi Zhang
PMID: 33770863   DOI: 10.1016/j.scitotenv.2021.145029

Abstract

Enhanced electrokinetic remediation (EKR) allows the rapid remediation of heavy metal-contaminated clay, but the impacts of this process on soil micro-ecology have rarely been evaluated. In this study, nitric acid, acetic acid, and EDTA were applied for enhancement of EKR and the effects on Cd removal, soil enzyme activity, and soil bacterial communities (SBCs) were determined. Nitric acid and acetic acid allowed 93.2% and 91.8% Cd removal, respectively, and EDTA treatment resulted in 40.4% removal due to the formation of negatively charged EDTA-Cd complexes, resulting in opposing directions of Cd electromigration and electroosmosis flow and slow electromigration rate caused by low voltage drop. Activities of soil beta-glucosidase, acid phosphatase, and urease, were all reduced by enhanced EKR treatment, especially nitric acid treatment, by 46.2%, 58.8% and 57.7%, respectively. The SBCs were analyzed by high-throughput sequencing and revealed significantly increased diversity for acetic acid treatment, no effect for EDTA treatment, and reduced diversity for nitric acid treatment. Compared with nitric acid and EDTA, acetic acid treatment enhanced EKR for higher Cd removal and improved biodiversity.


Highly efficient uptake of neptunium from acidic feeds using two solid phase extraction resins containing diglycolamide-functionalized calix[4]arene ligands

Rajesh B Gujar, Prasanta K Mohapatra, Mudassir Iqbal, Jurriaan Huskens, Willem Verboom
PMID: 33714768   DOI: 10.1016/j.chroma.2021.462037

Abstract

Two solid phase extraction resins (SPER) were prepared by impregnating solutions of two diglycolamide-functionalized calix[4]arenes in 10% isodecanol in n-dodecane into Chromosorb W, as the stationary phase. While SPER-I contained n-propyl functionalized calix[4]arene, SPER-II contained the calix[4]arene with isopentyl groups at the carboxamide nitrogen atoms. The SPERs were characterized by SEM, TGA, FTIR, etc. and were used for the batch uptake of neptunium(IV) from nitric acid feed solutions. While the uptake of Np(IV) was extremely high with SPER-I (K
: 47,544 at 3 M nitric acid, ca. 8% extractant loading), SPER-II displayed a significantly lower extraction efficiency (K
: 13,724 under identical conditions) as indicated by the batch uptake studies. Sorption isotherm studies were carried out which indicated good fitting to the Langmuir model suggesting uptake conforming to monolayer sorption. Fitting to the D-R isotherm model conformed to a chemisorption model. Column studies were also carried out and the elution profiles, obtained with solutions of oxalic acid and nitric acid indicated very sharp peaks suggesting that the column can be used for the separation of Np(IV) from acidic radioactive feeds.


Enhanced crystallinity and thermal properties of cellulose from rice husk using acid hydrolysis treatment

Halimatun Saadiah Hafid, Farah Nadia Omar, Jiangyu Zhu, Minato Wakisaka
PMID: 33712137   DOI: 10.1016/j.carbpol.2021.117789

Abstract

Cellulose was extracted from rice husk (RH) using an integrated delignification process using alkaline treatment and acid hydrolysis (concentrated HNO
) for lignocellulosic biomass dissolution. Cellulose yield and quality were assessed through analysis of lignocellulosic content, thermogravimetric, functional group, X-ray diffraction, and surface morphology. HNO
treatment showed an increment (2.01-fold) in the cellulose content and some enhancement in the crystallinity of cellulose (up to 40.8%). A slight increase was observed in thermal properties from 334.6 °C to 339.3 °C. Economic analysis showed chlorine extraction produce higher cellulose recovery (58%) as compared to HNO
(26.7%) with the total cost of operation using HNO
was double compared to chlorine extraction. The economic feasibility of HNO
can be improved using various progress in the pre-treatment process, chemical recycling and cellulose recovery process since adopting it is crucial for environmental sustainability.


Multi-element determination in chocolate bars by microwave-induced plasma optical emission spectrometry

Luciane B Oliveira, Joelem C de Melo, Elane S da Boa Morte, Raildo M de Jesus, Leonardo S G Teixeira, Maria Graças A Korn
PMID: 33640775   DOI: 10.1016/j.foodchem.2021.129285

Abstract

Macro- and microelement determination in chocolate bars by microwave-induced plasma optical emission spectrometry (MIP OES) was evaluated after microwave-assisted sample digestion. Optimization of the sample digestion was carried out, and the recommended conditions were obtained at a temperature of 190 °C, with a digestion time of 40 min and in a mixture constituted by 2.3 mL of nitric acid, 1.0 mL of hydrogen peroxide and 4.7 mL of water. The method was applied in the analysis of chocolate bars, and the concentration ranges of the elements determined were (in mg kg
): Ca (653-3096); Cr (<0.6-2.8); Cu (<0.16-19.5); Fe (<1.6-227); Mg (147-2775); K (3554-8573); Mn (<0.03-25.2); Na (45.6-1095); Ni (3.2-10.2); P (1111-22594) and Zn (4.8-33.3). The association of the proposed microwave-assisted acid digestion with the MIP OES technique was adequate for multi-element determination in chocolate bars for routine analysis.


Comparative uptake studies on trivalent f-cations from acidic feeds using two extraction chromatography resins containing a diglycolamide in molecular diluent and ionic liquid

Rajesh B Gujar, Akalesh G Yadav, Prasanta K Mohapatra, T P Valsala, Darshan B Sathe, Raj B Bhatt, Willem Verboom
PMID: 33611122   DOI: 10.1016/j.chroma.2021.461999

Abstract

Low molecular weight diglycolamide (DGA) extractants were tested for the extraction of europium(III) and americium(III) from nitric acid solutions in n-dodecane, a molecular diluent and 1-butyl-3-methylimidazolium bis(trifluoromethanesulphonyl) imide (C
mim⋅NTf
), a room temperature ionic liquid, as the diluents. N,N,N',N'-tetra-n-butyl diglycolamide (TBDGA) was selected for extraction chromatography (XC) studies involving Eu(III) and Am(III). While the TBDGA resin containing n-dodecane gave reasonably high K
values, that containing the ionic liquid showed higher Eu(III) uptake values. Compared to Eu(III), Am(III) was extracted by the resins to a lower extent. The loaded Eu(III) was back extracted from the resin using 0.05 M EDTA solutions in a buffered medium containing 1 M guanidine carbonate. Reusability studies indicated that, while the ionic liquid-based resin can be conveniently recycled five times with very marginal decrease in the percentage extraction values, there was a sharp decrease in the percent extraction after three cycles with the n-dodecane-based resin. The uptake data was fitted into different isotherm models and the results conformed to the Langmuir model. Based on the batch uptake studies, columns were prepared and the breakthrough as well as elution profiles were obtained. The elution profiles were found to be sharp without any significant tailing.


Laboratory Investigation of Renoxification from the Photolysis of Inorganic Particulate Nitrate

Qianwen Shi, Ye Tao, Jordan E Krechmer, Colette L Heald, Jennifer G Murphy, Jesse H Kroll, Qing Ye
PMID: 33393757   DOI: 10.1021/acs.est.0c06049

Abstract

Nitrogen oxides (NO
) play a key role in regulating the oxidizing capacity of the atmosphere through controlling the abundance of O
, OH, and other important gas and particle species. Some recent studies have suggested that particulate nitrate, which is conventionally considered as the ultimate oxidation product of NO
, can undergo "renoxification" via photolysis, recycling NO
and HONO back to the gas phase. However, there are large discrepancies in estimates of the importance of this channel, with reported renoxification rate constants spanning three orders of magnitude. In addition, previous laboratory studies derived the rate constant using bulk particle samples collected on substrates instead of suspended particles. In this work, we study renoxification of suspended submicron particulate sodium and ammonium nitrate through controlled laboratory photolysis experiments using an environmental chamber. We find that, under atmospherically relevant wavelengths and relative humidities, particulate inorganic nitrate releases NO
and HONO less than 10 times as rapidly as gaseous nitric acid, putting our measurements on the low end of recently reported renoxification rate constants. To the extent that our laboratory conditions are representative of the real atmosphere, renoxification from the photolysis of inorganic particulate nitrate appears to play a limited role in contributing to the NO
and OH budgets in remote environments. These results are based on simplified model systems; future studies should investigate renoxification of more complex aerosol mixtures that represent a broader spectrum of aerosol properties to better constrain the photolysis of ambient aerosols.


Characteristics of Raw and Acid-Activated Bentonite and Its Application for Improving Electrical Conductivity of Tap Water

Eri Nagahashi, Fumihiko Ogata, Chalermpong Saenjum, Takehiro Nakamura, Naohito Kawasaki
PMID: 33390526   DOI: 10.1248/cpb.c20-00703

Abstract

This study aimed to investigate the characteristics of acid-activated bentonite by focusing on its capability of improving the quality of tap water used during wire electrical discharge machining. Raw bentonite (RB) was activated using sulfuric acid, nitric acid, and phosphoric acid solutions with concentrations of 1, 5, and 10 mol/L, respectively. Scanning electron microscopy images, specific surface area, pore volume, cation exchange capacity, X-ray diffraction patterns, and binding energy of RB and acid-activated bentonites were also evaluated. The specific surface area and pore volume of acid-activated bentonites exceeded those of RB. Conversely, the cation exchange capacity of acid-activated bentonites exhibited an opposite trend. The electrical conductivity of tap water was decreased significantly due to bentonite activated with sulfuric acid, nitric acid, and phosphoric acid solution (removal percentage of approximately 31-39%), as compared to that due to RB. Therefore, the relationship between electrical conductivity and the removed concentration of anion/cation ions was evaluated; the correlation coefficient was -0.950 for the experimental condition in this study. Additionally, the amount of magnesium, calcium, potassium, and sodium ions were decreased after the treatment. These results indicated that acid-activated bentonite can be produced from RB via acid activation and that it can be used to decrease electrical conductivity of tap water.


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